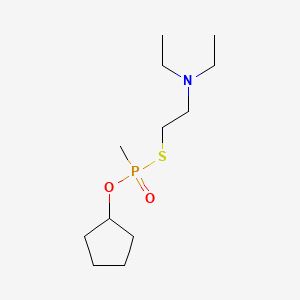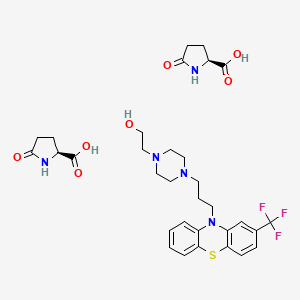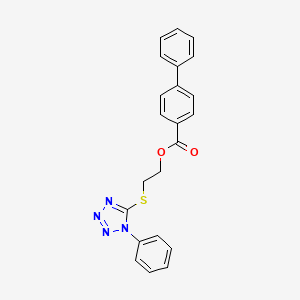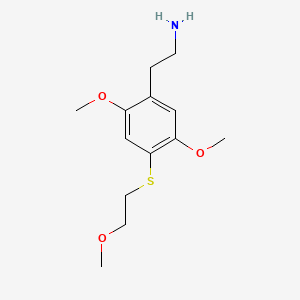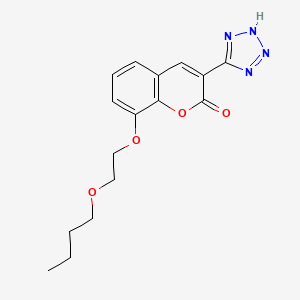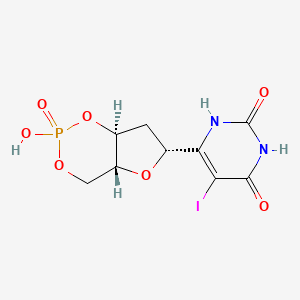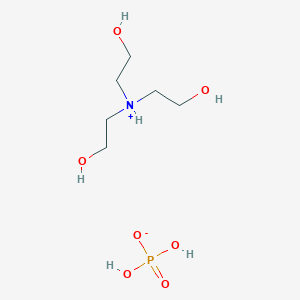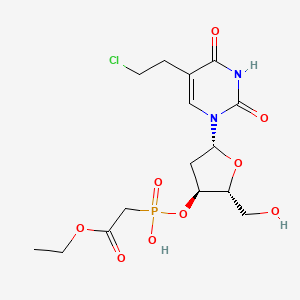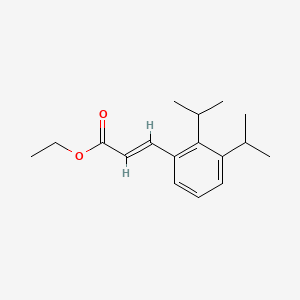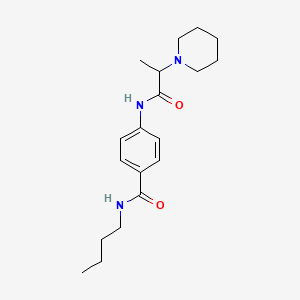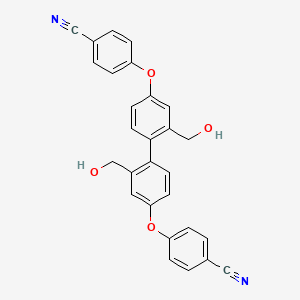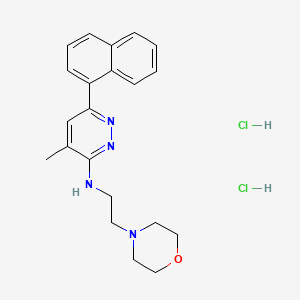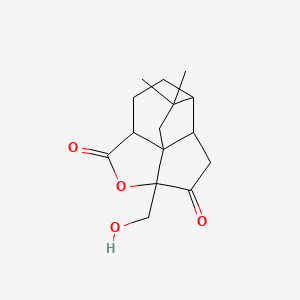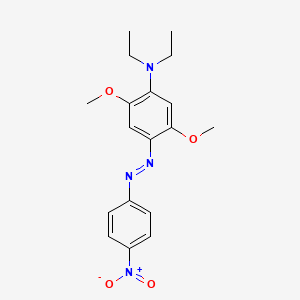
Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenamine core substituted with diethyl, dimethoxy, and nitrophenylazo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- typically involves a multi-step process. The initial step often includes the nitration of a benzenamine derivative to introduce the nitro group. This is followed by the diazotization of the nitro compound to form a diazonium salt. The final step involves the azo coupling reaction, where the diazonium salt reacts with a suitable coupling agent, such as N,N-diethyl-2,5-dimethoxyaniline, under controlled conditions to form the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and diazotization processes, followed by azo coupling. These processes are typically carried out in specialized reactors designed to handle the specific reaction conditions required for each step. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2-, OH-) are commonly employed under specific conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The specific pathways and targets involved depend on the compound’s structure and the biological system in which it is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, N,N-dimethyl-4-(phenylazo)-: Similar structure but with dimethyl instead of diethyl groups.
Benzenamine, 2,4-dimethoxy-: Lacks the azo and nitrophenyl groups.
Benzenamine, N,N-dimethyl-: Lacks the methoxy, azo, and nitrophenyl groups.
Uniqueness
Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethyl and dimethoxy groups, along with the azo and nitrophenyl groups, makes it a versatile compound with diverse applications and reactivity.
Eigenschaften
CAS-Nummer |
75113-54-1 |
|---|---|
Molekularformel |
C18H22N4O4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
N,N-diethyl-2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C18H22N4O4/c1-5-21(6-2)16-12-17(25-3)15(11-18(16)26-4)20-19-13-7-9-14(10-8-13)22(23)24/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
KZWFCAHMEXFXJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C=C(C(=C1)OC)N=NC2=CC=C(C=C2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


